molecular formula C14H11IN2O B1441373 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine CAS No. 885276-38-0

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine

Cat. No. B1441373
M. Wt: 350.15 g/mol
InChI Key: AKJCFRKLPAJOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H11IN2O . It is part of the imidazopyridine class of compounds, which are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been reported in various studies . These compounds can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of “8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine” consists of a benzyl group attached to the 8th position of an imidazo[1,2-a]pyridine ring via an oxygen atom, and an iodine atom attached to the 3rd position .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives, including “8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine”, can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

  • Pharmacological Potential

    • Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They are known to play a crucial role in numerous disease conditions .
    • The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
    • Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
  • Antituberculosis Agents

    • Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
    • The World Health Organization has taken the initiative to develop new TB drugs .
    • The last decade has been identified as a renaissance era of TB drug discovery research .
  • Antifungal Activities

    • Some imidazo[1,2-a]pyridine derivatives have shown good antifungal activities .
  • Antithrombotic, Anti-inflammatory, Antiproliferative, and Herbicidal Agents

    • The [1,2,4]triazolo[4,3-a]pyridine motif, which is similar to imidazo[1,2-a]pyridine, is found in a variety of biologically active compounds .
    • These compounds include antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents .
  • Antiviral Agents

    • Azoloazines, which are similar to imidazo[1,2-a]pyridine, are currently of great practical importance .
    • Non-natural nucleosides like abacavir, famciclovir, remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .
    • Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, a new family of antiviral compounds has been found .
    • The medication Triazavirin showed a broad spectrum of antiviral action and high efficacy .
  • Construction of Important Heterocyclic Structures

    • Numerous compounds containing benzimidazole scaffold which are isosteres of the nitrogenous bases of nucleic acids are known .
    • Some of the most important drugs containing the benzimidazole structural element are shown in the reference .
  • Synthesis of Benzimidazole Derivatives

    • Nitrogen-containing heterocyclic compounds are the basis of many natural and synthetic biologically active substances .
    • More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .
    • Numerous compounds containing benzimidazole scaffold which are isosteres of the nitrogenous bases of nucleic acids are known .
    • Some of the most important drugs containing the benzimidazole structural element are shown in the reference .
  • Halogen Exchange Reactions

    • The ligand also plays an essential role in the halogen exchange reaction .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including “8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine”, have been recognized as important scaffolds in medicinal chemistry due to their wide range of applications . Therefore, future research may focus on exploring their potential uses in drug discovery and development .

properties

IUPAC Name

3-iodo-8-phenylmethoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJCFRKLPAJOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722982
Record name 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine

CAS RN

885276-38-0
Record name 8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in FIG. 6, N-iodosuccinimide (7.0 g, 31.2 mmol) was added to a solution of 8-benzyloxy-imidazo[1,2-α]pyridine (Example 19) 24 (7.0 g, 31.2 mmol) in dry acetonitrile (100 mL) at 0° C. The reaction was warmed to room temperature and then stirred for 12 hours. The mixture was filtered and the cake washed with acetonitrile and water and dried under high vacuum to afford 8-benzyloxy-3-iodo-imidazo[1,2-α]pyridine 31 as colorless solid. 9.0 g, 83%, yield.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 3
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 4
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 5
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.